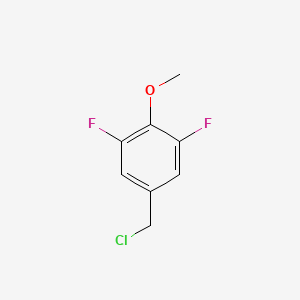

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene

説明

特性

IUPAC Name |

5-(chloromethyl)-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEWUKVNAMJIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism:

$$

\text{Aromatic ring} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene}

$$

Alternative Halogenation Approaches

For industrial scalability, chloromethyl methyl ether (CMME) paired with Lewis acids (e.g., AlCl₃) is employed:

- Advantages : Higher selectivity and reduced side reactions.

- Conditions :

- Solvent-free systems at 50–60°C.

- Reaction time: 3–4 hours.

- Yield: 88–92% with >98% purity.

Industrial Production Optimization

Large-scale synthesis prioritizes efficiency and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature Control | 60–80°C | 70–90°C (automated systems) |

| Catalyst Recovery | Limited | Full recycling via filtration |

| Throughput | 50–100 g/day | 500–1,000 kg/day |

Continuous flow reactors improve heat distribution and reduce byproduct formation.

Comparative Analysis of Methodologies

| Method | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|

| HCHO/HCl/ZnCl₂ | ZnCl₂ | 75–85% | 95–97% | Moderate |

| CMME/AlCl₃ | AlCl₃ | 88–92% | >98% | High |

| Flow Reactor Synthesis | ZnCl₂/AlCl₃ | 90–94% | 99% | Industrial |

Critical Process Considerations

- Purification : Distillation or recrystallization from ethanol/water mixtures removes residual catalysts.

- Safety : CMME is carcinogenic; closed-loop systems mitigate exposure risks.

- Byproducts : Dichloromethyl derivatives (<5%) are minimized via precise stoichiometry.

化学反応の分析

Types of Reactions

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

Major Products

Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methyl-substituted derivatives.

科学的研究の応用

Chemical Synthesis

Versatile Intermediate

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene serves as a crucial intermediate in organic synthesis. Its chloromethyl group is highly reactive, making it suitable for nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This property allows for the synthesis of more complex organic molecules which are essential in medicinal chemistry and other fields .

Table 1: Common Reactions Involving 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Amines, thiols derivatives |

| Oxidation | Can be oxidized to form carboxylic acids or aldehydes | Corresponding carboxylic acids |

| Reduction | Reduction leads to the formation of methyl derivatives | Methyl-substituted products |

Medicinal Chemistry

Pharmaceutical Applications

The introduction of fluorine atoms in 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene enhances its metabolic stability and bioavailability, making it a valuable candidate in drug development. Derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Case Study: Anticancer Activity

Research has shown that certain derivatives of this compound exhibit significant anticancer properties by interacting with specific biological pathways. For instance, modifications to the chloromethyl group can enhance the affinity of these compounds for cancer cell receptors, leading to improved efficacy.

Polymer Chemistry

Monomer for Polymer Synthesis

In polymer chemistry, 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene acts as a monomer for synthesizing advanced polymeric materials. Its unique structural properties allow for the creation of hypercrosslinked polymers (HCPs), which have gained attention due to their permanent microporous nature and customizable functionalities .

Table 2: Applications in Polymer Chemistry

| Application Area | Description | Examples |

|---|---|---|

| Hypercrosslinked Polymers | Used as a building block for creating porous structures | Microporous materials |

| Specialty Coatings | Development of coatings with enhanced properties | Protective and functional coatings |

Industrial Applications

Specialty Chemicals Production

Industrially, 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene is utilized in producing specialty chemicals due to its reactivity and compatibility with various functional groups. It plays a role in developing advanced materials that require specific chemical properties .

作用機序

The mechanism by which 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

類似化合物との比較

Chloromethyl-Substituted Benzene Derivatives

Key Observations :

- Substituent Position : The position of chloromethyl groups significantly affects reactivity. For example, the 5-position in the target compound may offer steric advantages in electrophilic substitution compared to the 4-position in 12f .

- Heterocyclic vs. Benzene Systems : The pyridine derivative () exhibits higher polarity due to the nitrogen atom, influencing solubility and interaction with biological targets compared to purely aromatic systems .

Halogenated Benzene Derivatives with Multiple Substituents

Key Observations :

Methoxy-Containing Aromatic Compounds

Key Observations :

- Methoxy vs. Difluoromethoxy : The difluoromethoxy group in benzimidazole derivatives () enhances metabolic stability compared to methoxy groups, which are more prone to demethylation .

- Biological Activity : Nitroaromatic compounds like metronidazole rely on nitro group reduction for activation, a feature absent in the target compound but relevant in prodrug design .

生物活性

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene, also known as difluoromethoxybenzyl chloride, is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene is C9H8ClF2O. The structural features include:

- Chloromethyl group : Enhances reactivity and potential for substitution reactions.

- Difluoro substitution : Imparts unique electronic properties that may influence biological interactions.

- Methoxy group : Contributes to lipophilicity and can affect membrane permeability.

Synthesis

The synthesis of 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene typically involves the chloromethylation of 1,3-difluoro-2-methoxybenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst. This method allows for the introduction of the chloromethyl group while maintaining the integrity of the difluoro and methoxy functionalities.

Anticancer Activity

Preliminary investigations into the anticancer properties of fluorinated aromatic compounds have shown promise. A related compound demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells . This suggests that 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene may also exhibit similar anticancer effects through mechanisms involving apoptosis induction or cell cycle arrest.

The biological mechanisms through which 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene may exert its effects include:

- Interaction with cellular targets : The chloromethyl group can participate in nucleophilic substitution reactions with biological macromolecules such as proteins or nucleic acids.

- Inhibition of enzymatic activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to growth inhibition in microbial and cancer cells.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic protocols for preparing 5-(chloromethyl)-1,3-difluoro-2-methoxybenzene?

The compound is synthesized via chlorination of its precursor, 1,3-difluoro-2-methoxybenzene, using thionyl chloride (SOCl₂) in the presence of pyridine as a catalyst. A typical procedure involves reacting the precursor (2.69 mmol) with pyridine (3.49 mmol) and SOCl₂ (4.57 mmol) under anhydrous conditions, yielding a crude product as a yellow oil. Purification via column chromatography or distillation is recommended .

Table 1: Synthesis Parameters

| Precursor | Pyridine | SOCl₂ | Yield (Crude) |

|---|---|---|---|

| 461.1 mg | 281.5 µL | 331.5 µL | 517.7 mg |

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and chloromethyl group presence.

- Gas Chromatography (GC) : For purity assessment (>97% as per typical protocols) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 192.57 g/mol).

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Similar chlorinated aromatics are prone to moisture-induced decomposition .

Q. What are the primary reactivity features of the chloromethyl group in this compound?

The chloromethyl group is electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) or elimination to form vinyl derivatives. Reactivity can be modulated by the electron-withdrawing effects of adjacent fluorine atoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Lower temperatures (0–5°C) during chlorination reduce side reactions.

- Catalyst Screening : Alternatives to pyridine (e.g., DMAP) may enhance reaction efficiency.

- In Situ Monitoring : Use FT-IR to track SOCl₂ consumption and optimize stoichiometry .

Q. What strategies resolve spectral overlaps in NMR characterization?

- 2D NMR (HSQC, HMBC) : Differentiates overlapping signals from fluorine and methoxy groups.

- 19F NMR : Provides direct insight into fluorine environments, reducing ambiguity in structural assignments .

Q. How does the compound decompose under varying conditions, and how is this quantified?

Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC-MS can identify degradation products like hydrolyzed alcohols or defluorinated species. Kinetic modeling predicts shelf-life under storage conditions .

Q. What are its applications in developing bioactive molecules?

The chloromethyl group serves as a linker in prodrugs or PROTACs. For example, derivatives of structurally similar chlorinated aromatics have been explored as anticancer agents via kinase inhibition .

Q. How do contradictions in reported synthetic yields arise, and how are they addressed?

Discrepancies may stem from varying reagent purity, moisture levels, or workup methods. Reproducibility requires strict anhydrous conditions and validation via independent synthesis routes .

Q. What mechanistic insights exist for its chlorination reaction?

The reaction likely proceeds via a two-step mechanism: (1) SOCl₂ activation of the hydroxyl group (if present in precursors), and (2) nucleophilic displacement by chloride. Computational studies (DFT) could elucidate transition states and rate-limiting steps .

Q. What safety protocols are critical for large-scale synthesis?

- Ventilation : To manage SOCl₂ fumes.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.

- Emergency Neutralization : Sodium bicarbonate for spill control .

Methodological Challenges and Innovations

Q. Can green chemistry approaches replace traditional chlorination methods?

Exploratory studies might use ionic liquids or biocatalysts to reduce SOCl₂ dependency. Microwave-assisted synthesis could enhance reaction efficiency and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。